![molecular formula C14H13FN2O4S B5014072 methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5014072.png)

methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is related to thiazole derivatives, which are known for their diverse chemical and pharmacological properties. Thiazole and its derivatives are crucial in medicinal chemistry, offering a broad range of biological activities. The specific compound falls into this category, suggesting its significance in chemical and possibly pharmacological research.

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods, including the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates. An example includes the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates from methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea (Žugelj et al., 2009).

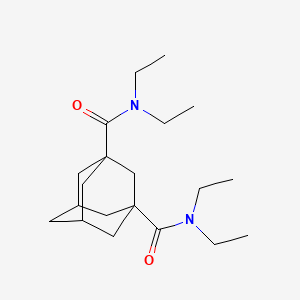

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by variations in the substituents attached to the thiazole ring, influencing their chemical behavior and biological activities. For instance, the crystallographic analysis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate provides insights into the structural aspects of similar compounds, highlighting the importance of substituents on thiazole's properties (Kennedy et al., 1999).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including acylation, methylation, and conversion into esters and other functional groups, modifying their chemical and physical properties. For example, acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives leads to 2-acetyl(arylsulfonyl)amino derivatives, indicating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).

作用機序

Target of Action

The compound “methyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a derivative of 2-aminothiazole . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It binds to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The disruption of peptidoglycan synthesis affects the integrity of the bacterial cell wall, leading to cell lysis and death . This is the primary biochemical pathway affected by the action of this compound. The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The effectiveness of the compound against various bacterial strains suggests that it may have suitable adme properties for antimicrobial activity .

Result of Action

The compound exhibits significant antibacterial potential. It has shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

特性

IUPAC Name |

methyl 2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4S/c1-8-12(13(19)20-2)22-14(16-8)17-11(18)7-21-10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRBBWCAIOKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)

![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)

![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)

![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![2-methyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5014050.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)